1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol
Overview
Description
1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H15F2NO and its molecular weight is 227.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis
A study by Griesbeck and Heckroth (2002) highlights the stereoselective synthesis of 2-aminocyclobutanols via photocyclization, demonstrating mechanistic implications for the Norrish/Yang reaction. This process involves chiral N-acylated alpha-amino p-methylbutyrophenone derivatives undergoing photolysis to yield N-acylated 2-aminocyclobutanols, showcasing the potential for creating stereochemically complex molecules with high diastereoselectivity, which is critical for developing pharmaceuticals and materials with specific optical properties Griesbeck & Heckroth, 2002.
Structural and Electronic Studies
Vanasundari et al. (2018) conducted spectroscopic and structural investigations on compounds structurally similar to the target molecule, providing insights into the stability, reactivity, and nonlinear optical properties of such compounds. These findings have implications for designing molecules with desired electronic properties for use in electronic devices and sensors Vanasundari et al., 2018.
Photopolymerization and Photo-Copolymerization
Research by Hasegawa et al. (1989) on the photoreactivity of diolefin compounds in the crystalline state, resulting in cyclobutane derivatives through [2+2] photocycloaddition, underscores the utility of such reactions in developing new polymeric materials with tailored properties. This area of research is essential for creating novel materials with specific mechanical, optical, or electronic properties Hasegawa et al., 1989.
Mechanism of Action
Properties
IUPAC Name |
1-[[(2,6-difluorophenyl)methylamino]methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-3-1-4-11(14)9(10)7-15-8-12(16)5-2-6-12/h1,3-4,15-16H,2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETXRXCDVBBTFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=C(C=CC=C2F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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